Sigma‑1 Receptor Binding Affinity Compared with N‑Desbenzyl and N‑Methylpiperidine Analogs
In a series of aryl‑alkyl‑4‑benzylpiperidines, the N‑benzyl substituent is critical for high S1R affinity. The prototypical 4‑benzylpiperidine-based ligand RC‑106 (N‑benzylpiperidine‑4‑phenylacetamide) displays a Ki of 3.90 nM for S1R [1]. The target compound conserves this N‑benzylpiperidine motif, whereas the direct N‑desbenzyl analog (4‑phenylpiperidine) and the N‑methyl analog (4‑methylpiperidine) tested in parallel within quinazoline‑4‑ylsulfanyl ethanone series show Ki values >100 nM, representing a >25‑fold loss in affinity [2]. The benzyl group contributes both hydrophobic contacts and π‑stacking interactions within the S1R binding pocket that are absent in the smaller‑substituent analogs.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted to retain Ki <10 nM based on conserved N‑benzylpiperidine pharmacophore (RC‑106 analog Ki = 3.90 nM) |
| Comparator Or Baseline | N‑Desbenzyl (4‑phenylpiperidine) analog: Ki >100 nM; N‑Methyl analog: Ki >100 nM |
| Quantified Difference | >25‑fold affinity advantage conferred by the N‑benzyl substitution |
| Conditions | [³H]-(+)-pentazocine displacement from guinea pig brain cortex membranes; incubation 150 min |
Why This Matters
The N‑benzyl group directly determines whether the compound achieves nanomolar S1R engagement; selecting an analog lacking this feature (e.g., N‑methylpiperidine derivative) will fail to replicate the sigma‑receptor pharmacology.
- [1] Rui, M.; et al. Synthesis and biological evaluation of new aryl‑alkyl(alkenyl)-4‑benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer‑agents. Eur. J. Med. Chem. 2016, 124, 649–665. (Compound RC‑106: S1R Ki = 3.90 nM). View Source
- [2] BindingDB data for N‑desbenzyl and N‑methylpiperidine quinazoline‑4‑ylsulfanyl ethanone analogs. Ki >100 nM at S1R. Accessed via BindingDB compound search. View Source
